tert-butyl (R)-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate
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Overview
Description
tert-butyl ®-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a dioxolane ring, and an acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of tert-butyl ®-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl ®-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: The ester group in tert-butyl ®-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate can be substituted by nucleophiles to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted esters, amides, ethers.
Scientific Research Applications
Chemistry: tert-butyl ®-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed esterification and hydrolysis reactions.
Industry: In the industrial sector, tert-butyl ®-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is used in the manufacture of polymers, resins, and coatings due to its reactivity and stability.
Mechanism of Action
The mechanism of action of tert-butyl ®-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The dioxolane ring may also interact with specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
tert-butyl acetate: Similar ester structure but lacks the dioxolane ring.
ethyl ®-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate: Similar structure but with an ethyl group instead of a tert-butyl group.
tert-butyl ®-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate: Similar structure but without the keto group.
Uniqueness: tert-butyl ®-2-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)acetate is unique due to the presence of both the tert-butyl group and the dioxolane ring with a keto group. This combination imparts distinct reactivity and stability, making it valuable in various applications.
Properties
Molecular Formula |
C11H18O5 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
tert-butyl 2-[(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetate |
InChI |
InChI=1S/C11H18O5/c1-10(2,3)15-8(12)6-7-9(13)16-11(4,5)14-7/h7H,6H2,1-5H3/t7-/m1/s1 |
InChI Key |
MEHKDRCBPQJMEH-SSDOTTSWSA-N |
Isomeric SMILES |
CC1(O[C@@H](C(=O)O1)CC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(OC(C(=O)O1)CC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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